molecular formula C17H13N9O6 B11493160 2-(4-nitro-1H-pyrazol-1-yl)-N-(4-{5-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide

2-(4-nitro-1H-pyrazol-1-yl)-N-(4-{5-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide

Cat. No.: B11493160
M. Wt: 439.3 g/mol
InChI Key: ZVUOAOFTHIWSEI-UHFFFAOYSA-N
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Description

2-(4-nitro-1H-pyrazol-1-yl)-N-(4-{5-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide is a complex organic compound that features multiple functional groups, including nitro, pyrazole, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)-N-(4-{5-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and oxadiazole intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include nitrating agents, acylating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitro-1H-pyrazol-1-yl)-N-(4-{5-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The pyrazole and oxadiazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted pyrazole or oxadiazole derivatives.

Scientific Research Applications

2-(4-nitro-1H-pyrazol-1-yl)-N-(4-{5-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving nitro and pyrazole groups.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)-N-(4-{5-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets through its nitro and pyrazole groups. These interactions may involve the inhibition of enzymes or the disruption of cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-nitro-1H-pyrazol-1-yl)-N-(4-{5-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide is unique due to the presence of both pyrazole and oxadiazole rings, which confer distinct chemical and physical properties. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H13N9O6

Molecular Weight

439.3 g/mol

IUPAC Name

2-(4-nitropyrazol-1-yl)-N-[4-[5-[(3-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]acetamide

InChI

InChI=1S/C17H13N9O6/c27-15(9-24-8-13(7-18-24)25(28)29)19-12-3-1-11(2-4-12)17-20-16(32-22-17)10-23-6-5-14(21-23)26(30)31/h1-8H,9-10H2,(H,19,27)

InChI Key

ZVUOAOFTHIWSEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CN3C=CC(=N3)[N+](=O)[O-])NC(=O)CN4C=C(C=N4)[N+](=O)[O-]

Origin of Product

United States

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